![molecular formula C12H8N2O3 B1503982 5-Furan-2-YL-1H-indazole-3-carboxylic acid CAS No. 885272-92-4](/img/structure/B1503982.png)
5-Furan-2-YL-1H-indazole-3-carboxylic acid
Overview
Description
5-Furan-2-YL-1H-indazole-3-carboxylic acid, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
5-Furan-2-YL-1H-indazole-3-carboxylic acid works by selectively inhibiting the activity of certain kinases, including FGFR1, FGFR2, and FLT3. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
5-Furan-2-YL-1H-indazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor growth, and the modulation of immune responses. It has also been found to have anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Furan-2-YL-1H-indazole-3-carboxylic acid in lab experiments is its selectivity for specific kinases. This allows for more targeted and specific experiments. However, one limitation is that its effects may be dependent on the specific cell type or tissue being studied.
Future Directions
There are many potential future directions for the study of 5-Furan-2-YL-1H-indazole-3-carboxylic acid. One area of focus could be the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research could be the identification of new kinases that are targeted by 5-Furan-2-YL-1H-indazole-3-carboxylic acid, which could lead to the development of new drugs with even greater specificity and efficacy. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 5-Furan-2-YL-1H-indazole-3-carboxylic acid, which could lead to new insights into the mechanisms of disease and potential therapeutic targets.
Scientific Research Applications
5-Furan-2-YL-1H-indazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and viral infections. Its ability to selectively target specific kinases has made it a promising candidate for the development of new drugs.
properties
IUPAC Name |
5-(furan-2-yl)-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)11-8-6-7(10-2-1-5-17-10)3-4-9(8)13-14-11/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKDEYWHPQDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)NN=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696197 | |
Record name | 5-(Furan-2-yl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-1H-indazole-3-carboxylic acid | |
CAS RN |
885272-92-4 | |
Record name | 5-(2-Furanyl)-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Furan-2-yl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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